molecular formula C22H30N2O2 B10886215 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propan-2-yl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propan-2-yl)piperazine

Cat. No.: B10886215
M. Wt: 354.5 g/mol
InChI Key: OZXZSMGWEZKXPY-UHFFFAOYSA-N
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Description

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-ISOPROPYLPIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzyloxy and methoxy group on the benzyl moiety, and an isopropyl group on the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-ISOPROPYLPIPERAZINE typically involves the reaction of 1-benzyloxy-4-methoxybenzene with piperazine derivatives. One common method includes the use of benzyl chloride and piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-ISOPROPYLPIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzyl moiety .

Scientific Research Applications

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-ISOPROPYLPIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-ISOPROPYLPIPERAZINE involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The isopropyl group on the piperazine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-ISOPROPYLPIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzyloxy and methoxy groups, along with the isopropyl-substituted piperazine ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C22H30N2O2/c1-18(2)24-13-11-23(12-14-24)16-20-9-10-21(25-3)22(15-20)26-17-19-7-5-4-6-8-19/h4-10,15,18H,11-14,16-17H2,1-3H3

InChI Key

OZXZSMGWEZKXPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

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